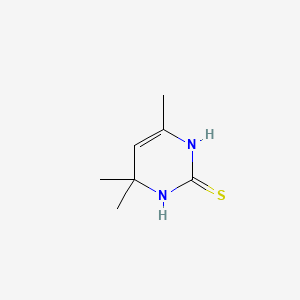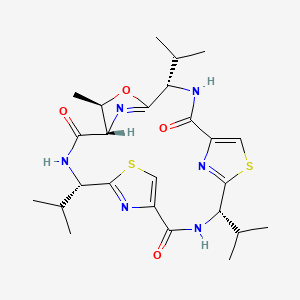
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-
Overview
Description
"2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" refers to a specific chemical compound within the broader class of pyrimidinethiones, which are known for their diverse chemical reactivities and biological activities. This compound, like its counterparts, has been the subject of various studies aiming to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The mechanochemical synthesis of metal complexes using a ligand related to "2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" has been demonstrated, showcasing the formation of complexes with various metals in a 1:2 metal-ligand ratio. These complexes have been characterized through multiple techniques, highlighting the versatility of this compound in forming biologically active complexes (Sethi et al., 2022).
Molecular Structure Analysis
Studies on related pyrimidinethione derivatives have provided insights into their crystal and molecular structures. For example, the crystal structure analysis of certain pyrimidinethione derivatives has revealed monoclinic and triclinic space groups, demonstrating the compound's ability to form stable and diverse crystalline structures (Mohan et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinethiones, including the synthesis of thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts from related compounds, has been explored, indicating the potential for a wide range of chemical transformations and applications (Sharanin et al., 1987).
Physical Properties Analysis
The physical properties, such as thermal and magnetic measurements of metal complexes synthesized from related pyrimidinethione ligands, have been characterized, offering a glimpse into the material properties that these compounds can exhibit (Sethi et al., 2022).
Chemical Properties Analysis
Investigations on non-covalent interactions within synthesized compounds related to "2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-" have revealed insights into their hydrogen bonding, van der Waals interactions, and steric effects, providing a comprehensive understanding of their chemical behavior (Zhang et al., 2018).
Scientific Research Applications
Biological Activity and Antibacterial Properties : A study by Sethi et al. (2022) discusses the mechanochemical synthesis of metal complexes using 1H-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione as a ligand. These complexes were evaluated for their antibacterial and DNA photocleavage potential, indicating potential applications in medical and biological research (Sethi, Khare, Choudhary, & Kaur, 2022).
Chemical Properties and Reactions : Zigeuner et al. (1975) explored the transformation of 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione through Dimroth rearrangement, revealing insights into its chemical behavior and potential applications in synthetic chemistry (Zigeuner, Strallhofer, Wede, & Lintschinger, 1975).
Tautomeric Equilibrium and Reactivity : Another study by Zigeuner et al. (1975) discusses the synthesis of 1-alkyl and 1-aryldihydro-6-methyl-2(1H)-pyrimidinethiones, emphasizing their tautomeric equilibrium and reactivity, which is relevant for chemical synthesis and understanding the compound's stability (Zigeuner, Galatik, Lintschinger, & Wede, 1975).
Complex Formation with Metal Ions : Schmidt et al. (1994) studied the acid dissociation constants of 1-amino-4-aryl-2(1H)-pyrimidinethiones and their complex formation with nonferrous metal ions, providing insights into their potential use in material science and coordination chemistry (Schmidt, Dietze, Hoyer, Zahn, Liebscher, & Riemer, 1994).
Application in Neuroscience : Research by Pavlik et al. (2008) on the effects of 3,4-dihydro-2(1H)-pyrimidinethione on the ultrastructure and function of goldfish Mauthner neurons indicates potential applications in neuroscience, particularly in understanding neuronal behavior under the influence of chemical substances (Pavlik, Bezgina, Shubina, Shatalin, Potselueva, & Moshkov, 2008).
properties
IUPAC Name |
4,4,6-trimethyl-1,3-dihydropyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVPBHZMKZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063824 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
CAS RN |
5392-23-4 | |
| Record name | 3,4-Dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl-3,4-dihydropyrimidine-2-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | USAF K-1795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-4,4,6-TRIMETHYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-4,4,6-TRIMETHYL-2(1H)-PYRIMIDINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8718II2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)

![1-[3-(dimethylamino)propyl]-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1196736.png)


